5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic organic compound that features a pyranone core substituted with indolinyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyranone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Indolinyl Groups: Indolinyl groups can be introduced via nucleophilic substitution reactions or through the use of indole derivatives in coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the indolinyl groups or the pyranone core.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or replace substituents on the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the indolinyl groups, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Researchers might investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: The compound could be explored for its potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as a ligand for certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indolinyl Derivatives: Compounds with similar indolinyl groups, such as indole-3-carbinol.
Pyranone Derivatives: Compounds with a pyranone core, such as coumarins.
Uniqueness
The uniqueness of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-22-13-19(14-25-11-9-17-5-1-3-7-20(17)25)29-15-23(22)30-16-24(28)26-12-10-18-6-2-4-8-21(18)26/h1-8,13,15H,9-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJVCITZAZPFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.